molecular formula C18H21FN2O2 B6625508 [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol

[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol

Cat. No.: B6625508
M. Wt: 316.4 g/mol
InChI Key: MMUXVJBGTQVFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is a complex organic compound that features a morpholine ring, a fluorine atom, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-nitrobenzene with morpholine to form 3-fluoro-4-morpholin-4-yl-nitrobenzene. This intermediate is then reduced to 3-fluoro-4-morpholin-4-ylaniline, which undergoes further reactions to introduce the phenylmethylamino group and the methanol functionality .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a ketone or aldehyde, while reduction of the nitro group results in an amine .

Mechanism of Action

The mechanism by which [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol exerts its effects involves its interaction with specific molecular targets. The presence of the morpholine ring and the fluorine atom allows the compound to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[3-[(3-fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-17-11-14(4-5-18(17)21-6-8-23-9-7-21)12-20-16-3-1-2-15(10-16)13-22/h1-5,10-11,20,22H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUXVJBGTQVFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CNC3=CC=CC(=C3)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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